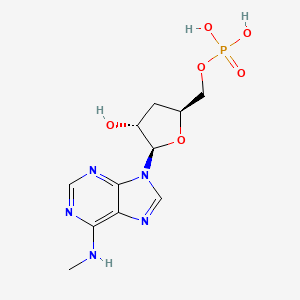

N(6)-Methyl-3'-deoxy-5'-adenylic acid

Description

Structure

3D Structure

Properties

CAS No. |

4362-94-1 |

|---|---|

Molecular Formula |

C11H16N5O6P |

Molecular Weight |

345.25 g/mol |

IUPAC Name |

[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O6P/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(22-11)3-21-23(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 |

InChI Key |

XDAJGRLYHTUJCV-MVKOHCKWSA-N |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)O)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)O)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of N 6 Methyl 3 Deoxy 5 Adenylic Acid

Precursor Synthesis and the Role of Purine (B94841) Metabolism

The genesis of any nucleotide, canonical or modified, begins with the synthesis of its fundamental purine ring structure. This can occur through two primary routes: the de novo pathway, which builds the molecule from simple precursors, or the salvage pathway, which recycles pre-existing components.

De Novo Purine Biosynthesis Pathways: Theoretical Considerations for Modified Deoxyadenosine Monophosphates

The de novo synthesis of purines is a highly conserved and energy-intensive process that constructs purine nucleotides from elementary molecules. nih.govfiveable.me The pathway begins with Ribose-5-phosphate (R5P), which is converted to its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP). pixorize.comyoutube.com Through a ten-step enzymatic cascade requiring amino acids (glycine, glutamine, aspartate), carbon dioxide, and one-carbon units from tetrahydrofolate, PRPP is converted into the first purine nucleotide, inosine monophosphate (IMP). nih.govpixorize.comyoutube.com

IMP serves as a crucial branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). pixorize.comyoutube.com The conversion to AMP involves two steps catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov

The direct de novo synthesis of a modified compound like N(6)-Methyl-3'-deoxy-5'-adenylic acid is theoretically improbable. Key considerations include:

Deoxyribose Moiety : The de novo pathway synthesizes ribonucleotides (containing ribose). The formation of deoxyribonucleotides occurs later, typically through the reduction of ribonucleoside diphosphates (e.g., ADP to dADP) by the enzyme ribonucleotide reductase.

N(6)-Methylation : The methylation of adenine (B156593) at the N6 position is predominantly a post-synthetic modification that occurs on polynucleotide chains (DNA and RNA) rather than on free nucleotide precursors. thegreerlab.com

3'-Deoxy Modification : The absence of a hydroxyl group at the 3' position of the sugar is a non-canonical feature not produced by the standard de novo or subsequent reduction pathways.

Therefore, it is more plausible that the components of this compound are assembled through modifications of existing precursors or via salvage pathways, rather than being built from scratch in its final form.

Nucleotide Salvage Pathway Contributions to the Formation of Modified Adenine Nucleotides

The nucleotide salvage pathway provides a more energy-efficient alternative to de novo synthesis by recycling nucleobases and nucleosides from the degradation of DNA and RNA. fiveable.melibretexts.orgwikipedia.org This pathway is a more likely route for the formation of modified nucleotides.

Free purine bases, such as adenine, guanine, and hypoxanthine, are reconverted into their corresponding nucleotides by reacting with PRPP in reactions catalyzed by phosphoribosyltransferases. wikipedia.orgthemedicalbiochemistrypage.org The key enzymes in adenine salvage are adenine phosphoribosyltransferase (APRT) and adenosine kinase. nih.govmicrobenotes.com

The formation of this compound via this pathway could be envisioned as follows:

Precursor Generation : Degradation of DNA containing N(6)-methyladenine (6mA), a known modification in bacteria and some eukaryotes, would release the modified deoxynucleoside, N(6)-methyl-2'-deoxyadenosine. thegreerlab.comnih.govnih.gov The 3'-deoxy variant would have to originate from a similarly degraded, specifically modified nucleic acid.

Phosphorylation : The resulting modified deoxynucleoside could then be phosphorylated at the 5' position by a nucleoside kinase to yield this compound. Several deoxynucleoside kinases exhibit broad substrate specificity and are capable of phosphorylating various modified nucleosides. vu.ltmdpi.com

This salvage-based mechanism bypasses the complexities of introducing the methyl group and the deoxy-sugar configuration during de novo synthesis, relying instead on the recycling of pre-modified building blocks.

| Feature | De Novo Pathway | Salvage Pathway |

|---|---|---|

| Starting Materials | Ribose-5-phosphate, amino acids, CO2, one-carbon units microbenotes.com | Free purine bases and nucleosides from nucleic acid degradation fiveable.me |

| Key Enzymes | PRPP Synthetase, IMP Dehydrogenase nih.govpixorize.com | APRT, HGPRT, Nucleoside Kinases libretexts.orgmicrobenotes.com |

| Energy Cost | High (ATP-dependent) fiveable.me | Low (energy-efficient) fiveable.me |

| Plausibility for Modified Nucleotide Formation | Low; modifications are typically post-synthetic. | High; allows for recycling of pre-existing modified bases/nucleosides. |

Enzymatic Derivatization and Interconversion of Modified Adenine Nucleotides

Once a basic adenine nucleotide is formed, a suite of enzymes can further modify it through methylation, phosphorylation, or deamination, contributing to the dynamic pool of modified nucleotides within a cell.

N-Methyltransferase Activities and Substrate Specificity in Relation to Adenine Derivatives

N-methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule, almost universally S-adenosyl-L-methionine (SAM), to a specific substrate. thegreerlab.com The methylation of adenine at the N6 position is a critical modification in both DNA (6mA) and RNA (m6A).

DNA Methyltransferases : In prokaryotes, enzymes like Dam methyltransferase add methyl groups to adenine within specific DNA sequences. thegreerlab.com Eukaryotes also possess enzymes that can create 6mA in DNA. researchgate.net

RNA Methyltransferases : In eukaryotes, m6A in RNA is installed by a large methyltransferase complex whose catalytic subunit is METTL3, in association with METTL14. wikipedia.org

The substrate for these well-characterized enzymes is typically a nucleotide residue within a larger polymer (DNA or RNA). While it is conceivable that a methyltransferase could exist with specificity for a free deoxyadenosine nucleotide like dAMP, the primary documented activity is on polynucleotide substrates. Therefore, the methylation step in the biosynthesis of this compound would most likely occur on a precursor nucleoside or, theoretically, on dAMP itself.

Kinase-Mediated Phosphorylation of Deoxyadenosine Derivatives (e.g., Adenylate Kinase 1 involvement)

Kinases are essential for the interconversion of nucleosides, and nucleoside mono-, di-, and triphosphates. They catalyze the transfer of a phosphate (B84403) group from a donor, usually ATP, to a substrate.

Adenylate Kinase 1 (AK1) is a crucial enzyme in cellular energy homeostasis that catalyzes the reversible reaction: ATP + AMP ⇌ 2 ADP. uniprot.orgwikipedia.org Importantly, AK1 and other nucleoside kinases display activity towards deoxyadenosine derivatives. AK1 can efficiently catalyze the phosphorylation of dAMP to dADP (dAMP + ATP ⇌ dADP + ADP). uniprot.orgdrugbank.com

This broad substrate tolerance is critical. If a modified nucleoside such as N(6)-methyl-3'-deoxyadenosine were formed through salvage pathways, a deoxynucleoside kinase or an enzyme with similar broad specificity could phosphorylate it to the monophosphate form, this compound. vu.ltmdpi.com The activity of human adenylate kinase on various deoxyadenosine forms supports the feasibility of this enzymatic step. nih.govacs.org

Deaminase-Mediated Catabolism of N6-Methyladenine and its Nucleotide Forms

The cellular pool of modified nucleotides is tightly regulated, with specific enzymes responsible for their degradation and recycling. Deaminases play a key role in the catabolism of adenine derivatives by removing the amino group at the 6th position.

Research has identified specific enzymes that catabolize N(6)-methylated adenine compounds:

Enzymes from Bacillus species have been characterized as 6-methyladenine deaminases, which efficiently convert N(6)-methyladenine into hypoxanthine. nih.gov

Adenosine deaminase-like (ADAL) proteins have been shown to exhibit deamination activity towards N6-substituted purine nucleotides, including N(6)-methyladenosine monophosphate. nih.gov

Studies have demonstrated that certain bacterial deaminases show significantly higher activity on the nucleoside N(6)-methyladenosine than on the free base N(6)-methyladenine, converting it to inosine. nih.gov

This enzymatic activity provides a clear catabolic pathway, preventing the accumulation of N(6)-methylated adenine derivatives and recycling them back into the general purine pool via hypoxanthine and inosine. This underscores the integration of modified nucleotide metabolism with the central purine degradation and salvage pathways.

| Enzyme Class | Specific Example(s) | Function | Relevance to this compound |

|---|---|---|---|

| N-Methyltransferase | METTL3/METTL14, Dam methylase thegreerlab.comwikipedia.org | Adds a methyl group to adenine from SAM. | Catalyzes the N(6)-methylation step, likely on a precursor. |

| Kinase | Adenylate Kinase 1 (AK1), Deoxynucleoside Kinases vu.ltuniprot.org | Adds a phosphate group (phosphorylation). | Converts a precursor deoxynucleoside to its monophosphate form. |

| Deaminase | 6-Methyladenine Deaminase, ADAL nih.govnih.gov | Removes the N6-amino/methylamino group (catabolism). | Degrades N(6)-methylated precursors, recycling them into the purine pool. |

Phosphatase Activities Affecting this compound Turnover

Phosphatases play a critical role in the turnover of nucleotides by removing phosphate groups. In the context of this compound, the primary phosphatase activity influencing its turnover would be the removal of the 5'-monophosphate group, converting it to the corresponding nucleoside, N(6)-Methyl-3'-deoxyadenosine. This reaction is typically catalyzed by a class of enzymes known as 5'-nucleotidases.

Additionally, the presence of a 3'-phosphate group, though absent in the specified compound, is a known feature of other nucleotides and can be removed by enzymes like deoxynucleotide 3'-phosphatase. wikipedia.org The action of phosphatases on 3'-phosphorylated primers can restore their ability to be extended by DNA polymerases. nih.gov While this compound lacks a 3'-phosphate, the cellular machinery for recognizing and processing nucleotide phosphates is robust, and it is highly probable that cellular 5'-nucleotidases would regulate the levels of this compound.

Regulation of Modified Nucleotide Pool Homeostasis and its Implications

The maintenance of balanced pools of both canonical and modified nucleotides is crucial for cellular function and genome stability. nih.gov The concentration of deoxynucleoside triphosphates (dNTPs) is tightly regulated throughout the cell cycle, with levels increasing during the S phase to support DNA replication. nih.govpnas.org This regulation is achieved through a balance of synthesis, primarily by ribonucleotide reductase (RNR), and degradation by enzymes such as SAMHD1, a dNTP triphosphohydrolase. nih.govpnas.orgresearchgate.net

Imbalances in dNTP pools can lead to increased mutation rates and DNA replication stress. nih.gov The regulation of modified nucleotide pools, such as this compound, is likely integrated into these broader homeostatic mechanisms. The enzymes involved in its synthesis and degradation would be subject to cellular control to ensure that the concentration of this modified nucleotide is maintained at an appropriate level.

The presence of N(6)-methyldeoxyadenosine (m6dA) in the DNA of some organisms, including mammals, suggests that cells have mechanisms to manage methylated deoxynucleotides. nih.govnih.gov The incorporation of such modified nucleotides into DNA can have significant biological effects. For instance, the bacterial nucleoside N(6)-methyldeoxyadenosine has been shown to induce differentiation in mammalian tumor cells. nih.gov Therefore, the regulation of the this compound pool could have important implications for cellular processes.

Table of Research Findings on Related Compounds:

| Compound/Process | Key Enzyme(s) | Function | Organism/System |

| 3'-deoxyadenosine (Cordycepin) Biosynthesis | Ribonucleotide Reductase-like | Reduction of adenosine | Cordyceps militaris |

| N(6)-adenosine Methylation | METTL3, METTL14 | Adds methyl group to N(6) of adenosine | Eukaryotes |

| N(6)-adenosine Demethylation | FTO, ALKBH5 | Removes methyl group from N(6) of adenosine | Eukaryotes |

| dNTP Synthesis | Ribonucleotide Reductase (RNR) | Converts ribonucleotides to deoxyribonucleotides | Mammalian cells |

| dNTP Degradation | SAMHD1 | Hydrolyzes dNTPs to deoxynucleosides and triphosphate | Mammalian cells |

| 3'-phosphate Removal | Deoxynucleotide 3'-phosphatase, Alkaline Phosphatases | Removes 3'-phosphate from deoxynucleotides | General |

Interactive Data Table of Enzymes and their Substrates:

Molecular Interactions and Biological Implications of N 6 Methyl 3 Deoxy 5 Adenylic Acid

Integration and Impact on Nucleic Acid Synthesis and Processing

The modified nucleotide N(6)-Methyl-3'-deoxy-5'-adenylic acid, and its triphosphate precursor N(6)-methyldeoxyadenosine 5'-triphosphate (m6dATP), are significant molecules in the study of nucleic acid metabolism. Their integration into DNA and the presence of the N(6)-methyladenine (6mA) modification have profound effects on the synthesis, replication, and repair of DNA.

Conversely, the presence of N(6)-methyladenine (6mA) in a DNA template can enhance fidelity by preventing misincorporation. A significant mutational threat arises from oxidative damage, which can produce 8-oxo-2'-deoxyguanosine (8-oxoG). DNA polymerases can erroneously pair adenine (B156593) opposite 8-oxoG. nih.gov Research suggests that DNA polymerases exhibit a reduced tendency to misincorporate 8-oxoG opposite a template N(6)-methyladenine compared to an unmethylated adenine. nih.govmdpi.com This indicates that the 6mA modification serves as an intrinsic error-prevention mechanism during DNA synthesis, particularly during DNA repair. nih.gov

Table 1: Comparative Kinetic Parameters for T4 DNA Polymerase

| Substrate | Apparent Km | Apparent Vmax (Net Synthesis) | Nucleotide Turnover Rate |

|---|---|---|---|

| dATP | Lower | Same as m6dATP | Lower |

This table is generated based on data from a study on bacteriophage T4 DNA polymerase, illustrating the enzyme's discrimination against m6dATP. nih.gov

The methylation of adenine to 6mA is a dynamic process that can influence DNA replication. In prokaryotes like E. coli, the Dam methyltransferase is crucial for regulating the timing of DNA replication initiation. nih.gov This process involves the SeqA protein binding to hemimethylated DNA at the origin of replication, which prevents immediate re-methylation and re-initiation. nih.gov While the direct impact of incorporating this compound on the processivity of the main replicative polymerases is still under investigation, evidence suggests a link between 6mA deposition and the replication fork. The methyltransferase METTL3, responsible for adenosine (B11128) methylation, has been shown to travel with the replication fork, hinting that 6mA may be a transient modification during normal DNA replication. biorxiv.org

In the context of enzymes that deposit this modification, such as the bacteriophage T4 Dam DNA-(N6-adenine)-methyltransferase, a processive mechanism has been observed. This means the enzyme can modify multiple sites on a DNA molecule without dissociating, which is an efficient mechanism for marking newly synthesized DNA. nih.gov

The N(6)-methyladenine modification is increasingly recognized as a key player in the DNA damage response (DDR). nih.govfrontiersin.org Cellular exposure to DNA damaging agents like UV irradiation, X-rays, and certain chemotherapeutics can induce the formation of 6mA at damage sites. nih.govnih.govfrontiersin.org This modification acts as a signal, facilitating the recruitment of repair machinery. mdpi.comnih.gov

The methyltransferase METTL3 is a central figure in this process. In response to double-strand breaks (DSBs), METTL3 is activated and localizes to the damage sites. pugetsound.edunih.gov There, it catalyzes the methylation of adenosine on RNAs associated with the damaged DNA, which in turn recruits the "reader" protein YTHDC1. pugetsound.edunih.gov This METTL3-m6A-YTHDC1 axis helps modulate the accumulation of DNA-RNA hybrids at DSB sites, which is a necessary step for recruiting key homologous recombination repair proteins like RAD51 and BRCA1. frontiersin.orgpugetsound.edunih.gov

Furthermore, METTL3 and the resulting 6mA modification are required for the repair of DNA base damage, such as that induced by the chemotherapeutic agent floxuridine. elifesciences.orgnih.gov Cells deficient in METTL3 show increased sensitivity to such agents, highlighting the role of 6mA in promoting genome stability. elifesciences.org The presence of 6mA in the DNA template can also prevent replication errors during the gap-filling synthesis that occurs as part of nucleotide excision repair (NER). nih.gov

Table 2: Key Proteins Involved in 6mA-Mediated DNA Damage Response

| Protein | Function in DDR | Type of Damage |

|---|---|---|

| METTL3 | RNA/DNA methyltransferase; activated by DNA damage; localizes to damage sites. pugetsound.edunih.govelifesciences.org | Double-Strand Breaks (DSBs), UV damage, Base damage. nih.govfrontiersin.orgelifesciences.org |

| YTHDC1 | 6mA "reader" protein; recruited to damage sites by m6A-modified RNA. nih.govpugetsound.edunih.gov | Double-Strand Breaks (DSBs), UV damage. nih.govpugetsound.edu |

| RAD51 | Recombinase essential for homologous recombination repair. frontiersin.orgpugetsound.edu | Double-Strand Breaks (DSBs). frontiersin.orgpugetsound.edu |

| BRCA1 | Tumor suppressor involved in homologous recombination repair. frontiersin.orgpugetsound.edu | Double-Strand Breaks (DSBs). frontiersin.orgpugetsound.edu |

Role in Epigenetic Regulatory Networks

Beyond its role in DNA repair, 6mA is emerging as a significant epigenetic mark in eukaryotes, contributing to the complex regulatory landscape that governs gene expression. nih.govepigenie.com

N(6)-methyladenine is a widespread DNA modification in prokaryotes but was, until recently, less understood in eukaryotes. nih.govnih.gov With the advent of highly sensitive detection methods, the presence and distribution of 6mA have been documented in a range of eukaryotes, from unicellular algae to mammals. nih.govepigenie.comnih.gov The abundance of 6mA varies significantly between species and even between different tissues and cell types within the same organism. frontiersin.orgnih.gov For instance, in humans, 6mA levels are generally low in genomic DNA but are found to be significantly enriched in mitochondrial DNA. nih.govacs.org

The genomic distribution of 6mA is not random. In some organisms, such as the green alga Chlamydomonas, 6mA is highly enriched around active transcription start sites (TSSs), where it appears to mark active genes and is associated with nucleosome positioning. nih.govepigenie.com In other organisms, its distribution might be more uniform or concentrated in other genomic regions like transposable elements. nih.gov The enzymes that regulate this landscape include "writers" like the methyltransferase METTL3 and "erasers" such as the demethylase ALKBH1, which removes the methyl group. nih.gov

Table 3: Genomic Distribution and Abundance of 6mA in Various Organisms

| Organism/Cell Type | Abundance (approximate) | Primary Genomic Location |

|---|---|---|

| Chlamydomonas reinhardtii | High | Enriched around Transcription Start Sites (TSSs). nih.govepigenie.com |

| Drosophila melanogaster | Moderate | Enriched at transposable elements. nih.gov |

| Caenorhabditis elegans | Moderate | Broadly and evenly distributed. nih.gov |

| Human (Genomic DNA) | Low (e.g., ~2.3 ppm in Jurkat-T cells). nih.gov | Varies; found in different genomic regions. researchgate.net |

| Human (Mitochondrial DNA) | High (at least 1,300-fold higher than gDNA). nih.govacs.org | Enriched in the heavy strand. acs.org |

The methyl group of 6mA, located in the major groove of the DNA helix, can directly influence the binding of proteins, including transcription factors. nih.gov This modification can either facilitate or inhibit the binding of DNA-binding proteins, thereby regulating gene expression. nih.gov

In eukaryotes, specific proteins known as "readers" recognize and bind to 6mA. The YTH domain-containing protein YTHDC1 is a key nuclear reader involved in DNA repair. nih.govnih.gov In Drosophila, a protein from the Fox family called Jumu has been identified as a 6mA reader that regulates genes involved in early embryogenesis. frontiersin.org In human mitochondria, the single-stranded DNA-binding protein 1 (SSBP1) is thought to be another 6mA reader. frontiersin.org

The effect of 6mA on transcription factor binding can be context-dependent. In some plant systems, adenine methylation has been shown to enhance the binding of certain transcription factors and increase transcription from reporter plasmids. nih.gov Conversely, in some mammalian cell experiments, 6mA has been reported to decrease the binding affinity of certain transcription factors. nih.gov Under specific stress conditions, such as hypoxia, increased 6mA in mitochondrial DNA can inhibit the binding of mitochondrial transcription factor A (TFAM), thereby repressing mtDNA transcription. frontiersin.org These findings illustrate that 6mA serves as a dynamic epigenetic signal that modulates DNA-protein interactions to fine-tune gene expression in response to developmental and environmental cues. nih.govfrontiersin.org

Modulation of Chromatin Structure and Nucleosome Occupancy

N(6)-methyldeoxyadenosine (6mA), a significant DNA modification, plays a crucial role in shaping chromatin architecture by influencing nucleosome positioning. nih.gov Nucleosomes, the fundamental units of chromatin, consist of DNA wrapped around histone proteins, and their placement along the genome is critical for regulating gene expression. Research indicates that 6mA methylation intrinsically possesses properties that can significantly impact genetic and biological outcomes in eukaryotes by affecting how DNA is packaged. nih.gov

Studies in various organisms have revealed a distinct anti-correlation between the presence of 6mA and the location of nucleosomes. nih.gov This modification is often enriched in the linker DNA regions that connect adjacent nucleosomes, rather than in the DNA directly wrapped around histones. nih.gov For instance, in the green algae Chlamydomonas reinhardtii, 6mA is predominantly found at the boundaries of nucleosomes, particularly around transcription start sites (TSS). nih.gov This specific placement suggests a controlled deposition process and points to a functional role in defining nucleosome positions and facilitating transcriptional initiation. nih.gov

The mechanism behind this modulation appears to be rooted in the biophysical properties of methylated DNA. Computational simulations and in vitro experiments have shown that the addition of a methyl group to the N6 position of adenine increases the rigidity of the double-stranded DNA. nih.gov This increased stiffness makes the DNA less favorable for the tight wrapping required for nucleosome formation. nih.gov Consequently, nucleosomes are intrinsically disfavored on 6mA-modified DNA. nih.gov This effect is species-independent, indicating a fundamental biophysical principle at play. nih.gov While in vitro studies demonstrate that 6mA can direct nucleosome assembly without other proteins, it is possible that in a cellular context, 6mA may also recruit specific "reader" proteins that further reinforce the chromatin architecture. nih.gov

This modulation of nucleosome occupancy by 6mA has direct implications for gene regulation. By creating nucleosome-depleted regions or by "locking" nucleosomes into more defined positions, 6mA helps to establish accessible chromatin domains, particularly around the start sites of active genes. nih.govresearchgate.net In Chlamydomonas, genes marked with 6mA around their TSS tend to be actively transcribed, whereas genes with low expression often lack this modification. nih.gov This suggests that 6mA contributes to an open chromatin state that is permissive for the binding of transcription factors and the assembly of the transcriptional machinery.

Table 1: Research Findings on 6mA and Nucleosome Occupancy

| Organism/System | Key Finding | Implication | Reference |

| Chlamydomonas reinhardtii | 6mA is enriched in linker DNA between nucleosomes, with a bimodal distribution around Transcription Start Sites (TSS). | Suggests a role in nucleosome positioning and marking active genes. | nih.gov |

| Tetrahymena thermophila | 6mA shows a periodic pattern and an anti-correlation with nucleosome positions. | Uncovers a mechanism where 6mA helps shape nucleosome positioning. | nih.gov |

| In vitro nucleosome assembly | DNA containing artificially installed 6mA resists nucleosome assembly compared to unmodified DNA. | Demonstrates that 6mA intrinsically disfavors nucleosome wrapping due to increased DNA rigidity. | nih.gov |

| Ciliate (Oxytricha) | Genome-wide loss of 6mA following disruption of the MTA1 methyltransferase leads to altered chromatin organization. | Confirms the role of the 6mA methyltransferase complex in establishing chromatin structure. | nih.gov |

Involvement in Cellular Regulatory Processes and Signaling (Academic Focus)

The influence of N(6)-methyldeoxyadenosine (6mA) extends beyond chromatin structure into the direct regulation of critical cellular processes and signaling pathways. As an epigenetic mark, 6mA is involved in a diverse array of biological functions, including the regulation of gene expression, DNA replication, and DNA repair. nih.gov Its presence and distribution are not static, and its dynamic regulation is crucial for normal development and cellular responses.

In the context of gene expression, 6mA is predominantly associated with transcriptional activation. nih.gov It is often found marking the transcription start sites of actively expressed genes. nih.govresearchgate.net The knockout of a potential 6mA methyltransferase in the model organism Tetrahymena resulted in transcriptome-wide changes in gene expression, underscoring its regulatory importance. nih.gov

Recent research has also uncovered a significant role for 6mA in immune surveillance and the activation of DNA-sensing pathways. nih.gov The cell employs sensors like cyclic guanosine (B1672433) monophosphate-AMP synthase (cGAS) to detect foreign or misplaced DNA, initiating an immune response. nih.gov Studies have shown that the presence of 6mA on DNA enhances the activation of the cGAS pathway. nih.gov This modification increases the potential for DNA to undergo phase separation or condensation, which in turn boosts cGAS activation and the subsequent production of interferons. nih.gov This suggests that 6mA can act as a molecular signal to distinguish "non-self" DNA, such as that from invading viruses, thereby triggering a protective immune response. nih.gov

Furthermore, while much of the research on N6-methyladenosine has focused on its presence in RNA (m6A), its DNA counterpart (6mA) is emerging as a key player in complex signaling networks, particularly in the context of human diseases like cancer. nih.govnih.gov Dysregulation of 6mA has been linked to altered signaling pathways that control fundamental cellular behaviors. For example, N6-methyladenosine modifications can influence pathways involved in cell apoptosis, invasion, and metastasis. nih.gov Although many of these studies focus on the RNA modification, the regulatory machinery and some downstream effects may overlap or interact with DNA 6mA. For instance, signaling cascades like the PI3K/AKT, MAPK, and Hippo pathways, which are central to cancer progression, can be influenced by methylation status, affecting processes like tumor cell invasion. nih.gov

Table 2: Cellular Processes and Signaling Pathways Modulated by 6mA

| Cellular Process/Pathway | Role of 6mA | Observed Effect | Reference |

| Gene Expression | Marks active transcription start sites. | Positively correlates with gene expression levels. | nih.govnih.gov |

| Immune Surveillance | Enhances activation of the cGAS DNA-sensing pathway. | Increases phosphorylation of IRF3 and TBK1, boosting interferon response. | nih.gov |

| DNA Phase Separation | Elevates the condensation potential of DNA. | Promotes DNA phase separation, which facilitates cGAS activation. | nih.gov |

| Cancer-related Signaling | Implicated in pathways controlling apoptosis, invasion, and metastasis. | Dysregulation of N6-methyladenosine can influence PI3K/AKT and MAPK pathways. | nih.gov |

Structural and Biophysical Characterization of N 6 Methyl 3 Deoxy 5 Adenylic Acid and Its Nucleic Acid Incorporation

Conformational Analysis of the Nucleotide in Solution (e.g., Sugar Pucker, Glycosidic Bond Conformation)

The solution conformation of N(6)-Methyl-3'-deoxy-5'-adenylic acid, like other nucleotides, is a dynamic equilibrium of several states. The primary determinants of its structure are the pucker of the deoxyribose sugar ring and the orientation of the N(6)-methyladenine base relative to this sugar, defined by the glycosidic bond torsion angle (χ).

The deoxyribose sugar moiety in DNA nucleotides typically exists in one of two major puckering conformations: C2'-endo or C3'-endo. researchgate.net For nucleotides intended for incorporation into B-form DNA, the C2'-endo conformation is predominantly favored. researchgate.net The absence of the 3'-hydroxyl group in this compound does not fundamentally alter this preference, though it can influence the local conformational dynamics.

The glycosidic bond connecting the C1' of the sugar to the N9 of the purine (B94841) base can rotate, leading to two main conformations: anti and syn. colostate.edu In the anti conformation, the bulk of the base is positioned away from the sugar ring, which is the typical orientation for nucleotides in standard Watson-Crick helices. researchgate.net Conversely, the syn conformation places the base over the sugar ring. For N(6)-methyladenine, the methyl group introduces steric considerations. In an unpaired state, the syn conformer is thermodynamically more favorable, with a preference of approximately 20:1 over the anti form. nih.gov This preference plays a critical role in its interaction within a DNA duplex.

| Structural Feature | Predominant Conformation | Notes |

|---|---|---|

| Sugar Pucker | C2'-endo | Typical conformation for deoxyribonucleotides in B-form DNA. researchgate.net |

| Glycosidic Bond (χ) | Anti | Required for standard Watson-Crick base pairing within a duplex. colostate.edu |

| Syn | Thermodynamically favored in the unpaired state; can be adopted to form non-canonical pairs (e.g., Hoogsteen). nih.gov |

Structural Dynamics within Nucleic Acid Contexts

The incorporation of N(6)-methyladenine (m6A) into a DNA duplex has a significant and context-dependent impact on its stability. When paired with thymine (B56734) (T), the m6A modification is generally destabilizing compared to a standard A-T Watson-Crick base pair. nih.gov This destabilization arises because the N6-methyl group sterically hinders the formation of the normal hydrogen bonds required for Watson-Crick pairing. nih.gov

| Parameter | Effect of m6A Incorporation | Underlying Cause |

|---|---|---|

| Melting Temperature (Tm) | Decrease | Disruption of Watson-Crick hydrogen bonding outweighs enhanced stacking interactions. nih.gov |

| Free Energy (ΔG°37) | Less Negative (Destabilization) | |

| Enthalpy (ΔH°) | Less Negative | Loss of favorable hydrogen bond interactions. mdpi.com |

The presence of an N(6)-methyladenine nucleotide induces significant local perturbations in DNA helical geometry. To accommodate the methyl group when opposite a thymine, the m6A nucleotide often adopts a syn conformation, leading to the formation of a T·m6A Hoogsteen base pair instead of a standard Watson-Crick pair. nih.gov

Protein-Ligand Binding Studies

The N(6)-methyl group serves as a critical determinant for molecular recognition by various enzymes, including methyltransferases and demethylases. The binding affinity of these enzymes can be significantly influenced by the presence and context of the methyl group.

For instance, the methyltransferase PCIF1, which generates N(6),2'-O-dimethyladenosine (m6Am) at the 5' cap of mRNA, demonstrates a clear preference for substrates that are already 2'-O-methylated. Studies have shown that PCIF1 binds an uncapped 5'-Am oligonucleotide with a Michaelis constant (KM) of approximately 0.4 μM, indicating a strong binding affinity. nih.gov Similarly, the METTL3-METTL14 complex, a key m6A writer enzyme, binds with high affinity to structured RNA substrates, although this strong binding does not always correlate with high catalytic activity. elifesciences.org The N(6)-methyl group can engage in specific hydrophobic and van der Waals interactions within the enzyme's active site, contributing to both binding affinity and substrate specificity.

| Enzyme/Protein | Substrate | Binding Affinity Constant | Reference |

|---|---|---|---|

| PCIF1 | Uncapped 5'-Am oligonucleotide | KM ≈ 0.4 µM | nih.gov |

| METTL3-METTL14 | Structured RNA (e.g., rNEAT2) | Kd ≈ 110 nM | elifesciences.org |

| YTHDF2 | 6mdA-containing DNA | Kd ≈ 0.61 µM | nih.gov |

Specific protein domains, often called "readers," have evolved to recognize the N(6)-methyladenine modification, thereby translating the epigenetic mark into a functional cellular response. The most well-characterized family of m6A readers are proteins containing the YTH domain.

The YTH domain forms a specific hydrophobic pocket, sometimes described as an "aromatic cage," that precisely accommodates the N6-methyl group. nsf.gov This interaction is highly specific and is the primary basis for the recognition of m6A-modified nucleic acids. This recognition is critical for processes like mRNA splicing, export, and stability. nih.gov In addition to RNA readers, proteins involved in DNA sensing, such as the cGAS synthase, can also be influenced by N(6)-methyldeoxyadenosine (6mdA). The presence of 6mdA in DNA, along with m6A in RNA, can cooperatively enhance the condensation of DNA, which is a pivotal step in activating the cGAS-mediated immune response. nih.gov This suggests that nucleotide-binding domains involved in innate immunity can also act as sensors for this specific base modification.

Advanced Spectroscopic and Structural Techniques

The precise three-dimensional structure and conformational dynamics of this compound are crucial for understanding its biological activity and its effects when incorporated into nucleic acids. Advanced spectroscopic and structural techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide detailed insights at an atomic level. However, specific experimental structural data for this compound is not extensively available in the public domain. Therefore, this section will discuss the application of these techniques to this compound, drawing necessary parallels from closely related molecules like N(6)-methyladenosine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| H8 | 8.0 - 8.5 | Adenine (B156593) base proton |

| H2 | 7.8 - 8.2 | Adenine base proton |

| H1' | 5.8 - 6.2 | Anomeric proton of the ribose sugar |

| H4' | 4.2 - 4.6 | Ribose sugar proton |

| H5', H5'' | 4.0 - 4.4 | Ribose sugar protons |

| H2', H2'' | 2.2 - 2.8 | Deoxyribose sugar protons |

| H3' | 4.5 - 5.0 | Ribose sugar proton (alpha to the phosphate (B84403) group) |

This table is predictive and based on known chemical shifts for similar nucleotide structures. Actual values would need to be determined experimentally.

X-ray Crystallography of Modified Nucleotide-Protein Complexes

X-ray crystallography is a technique used to determine the precise atomic and molecular structure of a crystal. For this compound, crystallographic data would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While there are no specific X-ray crystallography studies available for this compound, extensive research has been conducted on protein complexes with N(6)-methyladenosine (m6A) containing RNA.

These studies are highly relevant as they reveal how the N(6)-methyl group is recognized and accommodated by proteins. "Reader" proteins, which contain a specific YTH domain, have an aromatic cage that recognizes and binds the N(6)-methylated adenine. biorxiv.org This recognition is a key aspect of the biological function of m6A modifications in RNA, influencing processes like splicing, translation, and stability. nih.gov

Molecular dynamics simulations and NMR spectroscopy have complemented crystallographic data, showing that the interaction between the N(6)-methylated adenosine (B11128) and the YTH domain is highly stable and involves a network of hydrogen bonds, stacking interactions, and water bridges. biorxiv.org The N(6)-methyl group itself stacks with tryptophan residues within the protein's binding pocket. biorxiv.org

Were this compound to be co-crystallized with a "reader" protein, it is anticipated that the N(6)-methyladenine portion would be recognized in a similar manner. The 3'-deoxy modification would primarily affect the sugar-phosphate backbone conformation and its interactions with the protein. The absence of the 3'-hydroxyl group would preclude its participation as a hydrogen bond donor or acceptor, potentially altering the local protein-nucleotide interactions compared to a ribonucleotide.

Table 2: Key Interacting Residues in YTHDC1 with N(6)-methyladenosine

| YTHDC1 Residue | Interaction Type | Interacting Atom/Group on m6A |

|---|---|---|

| Trp380 | Stacking | Adenine base |

| Trp431 | Stacking | N(6)-methyl group |

| Leu442 | Stacking | Adenine base |

| Asn370 | Hydrogen Bond | N1 of adenine |

| Ser381 | Hydrogen Bond | N(6) of adenine |

Data derived from studies on YTHDC1-m6A complexes and is illustrative of the types of interactions that could be expected. biorxiv.org

Synthetic Strategies and Chemical Biology Applications

Chemical Synthesis of N(6)-Methyl-3'-deoxy-5'-adenylic acid and its Analogues

The chemical synthesis of this compound involves multi-step procedures that require careful selection of protecting groups and reaction conditions to achieve the desired modifications at the N6 position of the adenine (B156593) base and the 3' position of the ribose sugar, followed by phosphorylation at the 5' position. Both solid-phase and solution-phase methodologies have been developed to access this and related molecules.

Phosphoramidite (B1245037) Chemistry and Solid-Phase Synthesis Approaches

Solid-phase synthesis, utilizing phosphoramidite chemistry, is the cornerstone for the automated synthesis of oligonucleotides. nih.gov This method can be adapted to incorporate modified nucleotides, such as N(6)-methyl-3'-deoxyadenosine, into a growing nucleic acid chain at specific positions. The process relies on a protected phosphoramidite building block of the modified nucleoside.

The synthesis of the required N(6)-methyl-3'-deoxyadenosine phosphoramidite is a critical precursor step. An efficient route starts from inosine, involving protection of the hydroxyl groups, a BOP-mediated SNAr reaction for the N6-methylation, and subsequent phosphitylation of the 3'-hydroxyl group. ox.ac.ukresearchgate.netsemanticscholar.orgnih.gov However, for a 3'-deoxy analogue, the synthetic strategy would be adapted, often starting from cordycepin (B1669437) (3'-deoxyadenosine) or by creating the 3'-deoxy position from a standard ribonucleoside before N6-methylation and phosphitylation. Once the specialized phosphoramidite is prepared, it can be used in an automated DNA/RNA synthesizer. nih.gov The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation, which are repeated until the desired sequence is assembled. nih.gov

Table 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

| Step | Action | Reagents | Purpose |

|---|---|---|---|

| 1. Deblocking | Detritylation | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane | Removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next coupling step. |

| 2. Coupling | Phosphoramidite Activation and Coupling | A protected nucleoside phosphoramidite and an activator (e.g., tetrazole, DCI) | The incoming phosphoramidite is activated and couples with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. |

| 3. Capping | Acetylation | Acetic anhydride (B1165640) and 1-methylimidazole | Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutants (n-1 sequences). |

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product.

Solution-Phase Synthetic Routes for Modified Nucleotides

Solution-phase synthesis offers a versatile alternative for producing modified nucleotides, including this compound, often on a larger scale than solid-phase methods. The synthesis of the parent nucleoside, cordycepin (3'-deoxyadenosine), can be achieved from adenosine (B11128) through various routes. chemicalpapers.comnih.gov One common strategy involves the protection of the 5'- and 2'-hydroxyl groups, activation of the 3'-hydroxyl group (e.g., as a tosylate), followed by a reduction step to remove the 3'-hydroxyl functionality. chemicalpapers.com

Once N(6)-methyl-3'-deoxyadenosine is obtained, the final step is the phosphorylation of the 5'-hydroxyl group. This can be accomplished using phosphorylating agents like phosphoryl chloride or via phosphoramidate-based methods, such as the ProTide technology, which can also enhance cellular uptake and metabolic stability. nih.goved.ac.ukresearchgate.net

Table 2: Exemplary Solution-Phase Synthesis Scheme

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Selective 5'-OH Protection | Triphenylmethyl chloride (TrCl) or Dimethoxytrityl chloride (DMT-Cl) |

| 2 | 3'-OH Activation | p-Toluenesulfonyl chloride (TsCl) |

| 3 | Reductive Deoxygenation | Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation |

| 4 | N6-Methylation | Methyl iodide (CH₃I) under basic conditions |

| 5 | 5'-OH Deprotection | Mild acid (e.g., 80% acetic acid) |

This multi-step process requires purification after each step to ensure the purity of the final product.

Enzymatic Synthesis and Biocatalysis for Modified Nucleotide Production

Enzymatic synthesis provides a powerful and highly specific alternative to chemical routes for producing modified nucleotides. researchgate.net Biocatalytic cascades, which employ multiple enzymes in a single pot, can efficiently convert a precursor nucleoside into its corresponding 5'-monophosphate, diphosphate, or triphosphate. frontiersin.org

For the production of this compound, a plausible enzymatic route would start with the nucleoside N(6)-methyl-3'-deoxyadenosine. This precursor could be synthesized chemically or potentially through enzymatic transglycosylation reactions. The key step is the phosphorylation of the 5'-hydroxyl group. tandfonline.com This is typically catalyzed by a nucleoside kinase (NK) that uses a phosphate (B84403) donor, most commonly adenosine-5'-triphosphate (B57859) (ATP). frontiersin.org The selection of the kinase is crucial, as its substrate specificity must accommodate the modifications on both the sugar and the base. Some deoxynucleoside kinases have been shown to be tolerant of various modifications. nih.gov

Table 3: Biocatalytic Cascade for this compound Synthesis

| Step | Reaction | Enzyme | Co-substrate/Product |

|---|---|---|---|

| 1 | Phosphorylation | Nucleoside Kinase (NK) | ATP → ADP |

To drive the reaction to completion, an ATP regeneration system can be included in the reaction mixture. This system uses a cheaper phosphate donor (e.g., acetyl phosphate) and a corresponding kinase (e.g., acetate (B1210297) kinase) to continuously convert the ADP byproduct back to ATP, thus maintaining a high concentration of the phosphate donor and shifting the equilibrium towards the desired product. nih.govacs.org

Derivatization for Probing Biological Systems

Analogues of this compound are synthesized to serve as chemical tools for studying biological systems. By attaching reporter groups like fluorophores or affinity tags, these derivatized molecules can be used to visualize cellular processes or to identify and isolate interacting proteins.

Synthesis of Fluorophore-Tagged Analogues for Imaging Studies

Fluorescently labeled nucleotides are indispensable for a variety of biological assays, including fluorescence microscopy and flow cytometry. A fluorophore can be attached to the N(6)-methyladenosine moiety, often at the C2 or C8 position of the purine (B94841) ring, or to the phosphate group, to avoid interfering with biological recognition.

One innovative approach involves creating "methylation-switchable" probes. nus.edu.sgrsc.org For example, a short oligonucleotide containing N(6)-methyladenosine can be designed to form a hairpin structure that quenches a strategically placed fluorophore. When an N(6)-methyladenosine demethylase, such as FTO, removes the methyl group, the oligonucleotide undergoes a conformational change to a duplex structure, leading to a significant increase in fluorescence. nus.edu.sg This allows for the real-time monitoring of demethylase activity in vitro and in living cells. While this example uses an oligonucleotide, similar principles could be applied to the mononucleotide by attaching a fluorophore whose environment changes upon protein binding.

Table 4: Components of a Fluorescent Methylation-Switchable Probe

| Component | Example | Function |

|---|---|---|

| Core Nucleoside | N(6)-methyladenosine | The recognition element and substrate for the target enzyme (e.g., FTO demethylase). |

| Fluorophore | Pyrene | A fluorescent reporter group whose emission is sensitive to its local environment. |

| Quencher | Guanine (in proximity) | Quenches the fluorophore's emission in the "off" state via Photoinduced Electron Transfer (PET). |

Production of Affinity Probes for Protein Interaction Studies

To identify and study proteins that bind to N(6)-methyladenosine, known as "m6A readers," affinity probes are essential tools. nih.gov These probes are typically created by attaching a high-affinity tag, such as biotin (B1667282), to the modified nucleotide. The synthesis involves coupling biotin to the nucleoside or nucleotide via a flexible linker arm to minimize steric hindrance and allow for efficient interaction with binding partners.

The resulting biotinylated analogue can be used in pull-down assays. researchgate.netresearchgate.netnih.gov In this technique, the biotinylated probe is incubated with a cell lysate. Proteins that specifically bind to the N(6)-methyladenosine moiety will associate with the probe. The entire complex is then captured from the lysate using streptavidin-coated beads, which have an extremely high affinity for biotin. After washing away non-specific binders, the captured proteins can be eluted and identified by methods such as mass spectrometry. nih.gov This approach has been instrumental in discovering the proteins that mediate the biological functions of N(6)-methyladenosine.

Table 5: Steps in an Affinity Pull-Down Assay

| Step | Procedure | Purpose |

|---|---|---|

| 1. Probe Incubation | The biotinylated N(6)-methyladenosine analogue is incubated with cell or nuclear extract. | Allows the probe to bind to its specific protein partners ("readers"). |

| 2. Complex Capture | Streptavidin-coated magnetic beads are added to the mixture. | The high-affinity interaction between biotin and streptavidin captures the probe-protein complexes. |

| 3. Washing | The beads are washed with buffer to remove non-specifically bound proteins. | Increases the purity of the isolated protein complexes, reducing background. |

| 4. Elution | Bound proteins are released from the beads, often by boiling in SDS-PAGE loading buffer. | To recover the specifically bound proteins for analysis. |

Computational and Theoretical Approaches in N 6 Methyl 3 Deoxy 5 Adenylic Acid Research

Molecular Modeling and Docking Studies of Nucleotide-Protein Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict and analyze the interactions between small molecules, such as N(6)-Methyl-3'-deoxy-5'-adenylic acid, and proteins. These methods are crucial for understanding how this modified nucleotide is recognized by specific proteins, often referred to as "readers," which can then mediate its biological effects. nih.govnih.gov

The process of molecular docking involves predicting the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. nih.gov For this compound, this involves docking the nucleotide into the binding sites of potential protein partners. The stability of these interactions is evaluated using scoring functions that estimate the binding affinity. Molecular dynamics (MD) simulations can further refine these docked poses and provide a more detailed picture of the dynamic nature of the nucleotide-protein interaction over time. nih.govresearchgate.netbiorxiv.org These simulations can reveal the importance of specific amino acid residues in the binding pocket and the role of water molecules in mediating the interaction. biorxiv.org

A significant aspect of these studies is the consideration of the conformational flexibility of both the nucleotide and the protein. The N6-methyl group of the adenine (B156593) base can exist in different conformations, which can influence its binding to proteins. nih.gov Molecular simulations have been employed to investigate the impact of N6-methylation on RNA recognition and to improve the accuracy of binding free energy predictions. nih.gov

| Computational Method | Application in this compound Research | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting the binding mode of the nucleotide to reader proteins. | Identification of key interacting residues and binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the nucleotide-protein complex. | Understanding the stability of interactions and the role of conformational changes. |

| Free Energy Calculations | Quantifying the binding affinity between the nucleotide and its protein target. | Predicting the thermodynamic stability of the complex. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound at the atomic level. nih.gov These calculations provide valuable information about the molecule's structure, charge distribution, and orbital energies, which are fundamental to its chemical behavior and interactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov

These theoretical calculations can help in understanding how the N6-methylation affects the electronic properties of the adenine base, which in turn can influence its base-pairing properties and its recognition by proteins. nih.gov For instance, the addition of the methyl group can alter the hydrogen bonding capabilities of the adenine ring.

| Quantum Chemical Descriptor | Significance for this compound |

|---|---|

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. |

| Mulliken Atomic Charges | Quantifies the charge on each atom, influencing intermolecular interactions. nih.gov |

Bioinformatic Analysis of Putative Recognition Sites and Metabolic Pathways

Bioinformatics plays a crucial role in identifying potential recognition sites for this compound within nucleic acid sequences and in elucidating the metabolic pathways in which this modified nucleotide may be involved.

Various computational tools and algorithms have been developed to predict N6-methyladenosine (m6A) sites in DNA and RNA sequences. oup.comtandfonline.comfrontiersin.orgnih.gov These tools often utilize machine learning models that are trained on experimentally verified m6A sites. frontiersin.org The models learn to recognize specific sequence motifs and structural features associated with m6A, such as the common DRACH motif (where D=A, G, or U; R=G or A; H=A, C, or U). nih.gov By applying these predictive tools to genomic or transcriptomic data, researchers can generate a list of putative recognition sites for this compound.

Furthermore, bioinformatic approaches are used to analyze the potential role of this compound in metabolic pathways. This involves integrating data from various omics platforms, such as genomics, transcriptomics, and metabolomics, to identify correlations between the presence of this modified nucleotide and changes in metabolic gene expression or metabolite levels. nih.gov Gene ontology and pathway enrichment analyses can then be performed to determine which metabolic pathways are significantly associated with the presence of this compound. mdpi.com Studies have linked m6A modifications to the regulation of glucose and lipid metabolism. nih.gov

Development of Predictive Models for Biological Function and Regulatory Mechanisms

Predictive modeling, particularly through machine learning and deep learning, is a rapidly advancing area in the study of modified nucleotides like this compound. mdpi.com These models aim to predict the biological function and regulatory mechanisms associated with this modification.

A variety of machine learning algorithms have been applied to predict m6A sites, including Support Vector Machines (SVM), Random Forests (RF), and eXtreme Gradient Boosting (XGBoost). frontiersin.org More recently, deep learning models, such as Convolutional Neural Networks (CNNs) and Transformers, have shown superior performance in this task. oup.comfmread.com These models can automatically learn relevant features from the sequence data, overcoming the need for manual feature engineering. oup.com

These predictive models are not only capable of identifying potential sites of modification but can also be extended to predict the functional consequences of such modifications. For example, models can be trained to predict whether the presence of this compound at a specific site will affect mRNA stability, translation efficiency, or splicing. By integrating data from multiple sources, such as protein-protein interaction networks and gene expression data, more sophisticated models can be developed to understand the broader regulatory networks in which this modified nucleotide participates. nih.govnih.gov

| Predictive Model | Algorithm | Key Features | Reported Accuracy |

|---|---|---|---|

| iDNA6mA-PseKNC | Support Vector Machine (SVM) | Pseudo k-tuple nucleotide composition | >93% in several training sets oup.com |

| iDNA6mA (five-step rule) | Convolutional Neural Network (CNN) | Automatic feature extraction from sequence | High accuracy on rice genome data oup.com |

| M6AMRFS | eXtreme Gradient Boosting (XGBoost) | Dinucleotide binary encoding and local position-specific dinucleotide frequency | Competitive with state-of-the-art predictors across multiple species frontiersin.org |

| 6mAVGG | VGG16-based deep learning | Three-dimensional encoding mechanism | Exceeded 97% in 10-fold cross-validation oup.com |

| DeepM6APred | Deep Belief Network | Integration of deep learned features and handcrafted features | State-of-the-art performance mdpi.com |

Q & A

Q. What are the established synthetic routes for N(6)-Methyl-3'-deoxy-5'-adenylic acid, and how is regioselective methylation achieved?

Methodological Answer: Synthesis of this compound involves three critical steps:

3'-Deoxyadenosine Preparation : Start with adenosine, selectively deoxygenate the 3'-hydroxyl group using radical-mediated or enzymatic methods.

N(6)-Methylation : Achieve regioselective methylation using methylating agents (e.g., methyl iodide) under controlled pH to target the adenine N(6) position.

5'-Phosphorylation : Introduce the phosphate group via phosphoramidite chemistry or enzymatic phosphorylation (e.g., kinase-mediated).

Q. Key Considerations :

- Use protecting groups (e.g., trityl) to prevent undesired side reactions during methylation .

- Monitor reaction progress via LC-MS to confirm intermediate purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Stereochemical Analysis : Use -NMR and -NMR to verify the absence of the 3'-hydroxyl group and confirm methyl placement at N(6) .

- Mass Spectrometry : LC-MS or MALDI-TOF MS to validate molecular weight (expected: 365.2 g/mol) and detect impurities .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity (>95%) and resolve degradation products .

Critical Note : Compare retention times with unmodified 3'-deoxyadenylic acid to confirm structural modifications .

Advanced Research Questions

Q. How does the 3'-deoxy modification influence metabolic stability compared to non-modified adenylic acids?

Methodological Answer : The absence of the 3'-hydroxyl group reduces susceptibility to phosphatase-mediated hydrolysis. For example:

- Phosphonate Analogs : Methylenephosphonate-modified nucleotides (e.g., 5'-CH-P in ss-siRNA) resist enzymatic degradation due to stable C-P bonds .

- Experimental Validation :

Q. Table: Stability Comparison

| Compound | Enzymatic Degradation Rate (nmol/min/mg) | Half-Life (h) |

|---|---|---|

| 3'-AMP | 12.5 ± 1.2 | 2.0 |

| 3'-Deoxy-5'-adenylic acid | 0.8 ± 0.1 | 28.5 |

Q. How can researchers resolve contradictions in reported inhibitory effects on adenylosuccinate synthetase?

Methodological Answer : Discrepancies arise from variations in:

- Cell Permeability : Use liposomal delivery to standardize intracellular concentrations .

- Assay Conditions : Compare activity under uniform pH (7.4), temperature (37°C), and cofactor availability (Mg, ATP).

- Structural Mimicry : this compound competes with adenylosuccinic acid (Ki = 0.8 µM vs. 2.5 µM in conflicting studies) .

Q. Recommended Protocol :

Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive).

Crystallography : Resolve ligand-enzyme complexes to identify binding interactions (e.g., methyl group steric effects) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer :

- Prodrug Design : Synthesize lipophilic esters (e.g., acetyl-protected phosphate) to enhance membrane permeability .

- Nanocarriers : Encapsulate in PEGylated liposomes to prolong circulation time (tested in murine models: 3-fold increase in plasma AUC) .

- Metabolic Profiling : Use -labeled compound to track distribution and identify major metabolites via radio-HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.